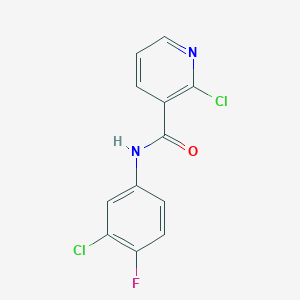

2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” involved the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide” can be represented by the InChI key "DJPAQYXQRCWKEH-UHFFFAOYSA-N" . The molecular weight of the compound is 222.04 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular refractivity of 77.0±0.3 cm³, a polar surface area of 71 Ų, and a molar volume of 212.1±3.0 cm³ . The compound’s ACD/LogP is 4.15, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Biological Importance in Herbicides, Pesticides, or Fungicides : Compounds similar to 2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been identified as biologically important, particularly in the context of herbicides, pesticides, or fungicides. They crystallize as almost planar molecules and are held together by intermolecular hydrogen bonding (Jethmalani et al., 1996).

Supramolecular Structures : Studies on isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which are structurally related, demonstrate the formation of supramolecular structures linked by hydrogen bonds. These structures have implications in the understanding of molecular interactions and crystallization processes (de Souza et al., 2005).

Key Intermediate in Herbicide Synthesis : A derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. This highlights the compound's role in the production of effective herbicides (Zuo, 2010).

Supramolecular Reagent in Synthesis of Complexes : Nicotinamide, a related compound, has been used as a supramolecular reagent in synthesizing copper(II) chlorobenzoates complexes. These complexes have potential applications in materials science and coordination chemistry (Halaška et al., 2013).

Herbicidal Activity and Structure-Activity Relationship : N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit significant herbicidal activity. Understanding their structure-activity relationship can aid in the development of new herbicides (Chen et al., 2021).

Synthesis of Pharmaceutical Co-Crystals : Research has been conducted on synthesizing co-crystals involving nicotinamide, demonstrating the potential of 2-chloro-N-(3-chloro-4-fluorophenyl)nicotinamide and related compounds in pharmaceutical applications (Lemmerer et al., 2010).

Potential in Apoptosis Induction for Cancer Treatment : N-phenyl nicotinamides, a similar class of compounds, have been identified as potent inducers of apoptosis, with potential applications in cancer treatment (Cai et al., 2003).

Aurora Kinase Inhibitors for Cancer Therapy : Nicotinamide derivatives, including those structurally related to 2-Chloro-N-(3-chloro-4-fluorophenyl)nicotinamide, have been optimized as Aurora kinase inhibitors, showing potential in cancer therapy (Qi et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O/c13-9-6-7(3-4-10(9)15)17-12(18)8-2-1-5-16-11(8)14/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFUAFUFKUBHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584647.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)